1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate

Description

Systematic IUPAC Nomenclature and Structural Interpretation

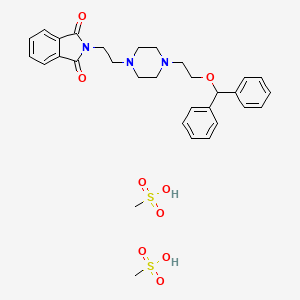

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}ethyl)-1H-isoindole-1,3(2H)-dione dimethanesulfonate . Breaking this name into its constituent parts reveals the molecular architecture. The parent structure is 1H-isoindole-1,3(2H)-dione , commonly known as phthalimide, a bicyclic system comprising a benzene ring fused to an imide group. Attached to the phthalimide moiety is an ethyl group (-CH2CH2-) linked to a piperazine ring. The piperazine nitrogen at position 4 is further substituted with a 2-(diphenylmethoxy)ethyl group, where diphenylmethoxy refers to a benzhydryl ether (C6H5)2CHO-).

The term dimethanesulfonate indicates the presence of two methanesulfonic acid (CH3SO3H) molecules as counterions, forming a salt with the piperazine-phthalimide base. This ionic pairing enhances the compound’s solubility and stability. The full structural formula, C31H39N3O9S2 , accounts for the base molecule (C29H31N3O3) and two methanesulfonate anions (2 × C1H3O3S).

CAS Registry Number and Regulatory Database Identifiers

The compound is uniquely identified by the CAS Registry Number 116685-89-3 , a universal identifier assigned by the Chemical Abstracts Service. This number facilitates precise tracking across regulatory and scientific databases. Additional identifiers include:

- PubChem CID : 3087860, cataloging the compound’s structural and physicochemical data in the National Institutes of Health’s open-access repository.

- DSSTox Substance ID : DTXSID80922130, used by the U.S. Environmental Protection Agency’s Distributed Structure-Searchable Toxicity Database for hazard assessments.

- Wikidata QID : Q82895453, linking to structured data in collaborative knowledge bases.

These identifiers ensure interoperability between platforms such as PubChem, which integrates chemical data with bioactivity assays and genomic information. For instance, PubChem’s structure search tools enable researchers to locate this compound via its SMILES notation or 2D/3D molecular representations.

Properties

CAS No. |

116685-89-3 |

|---|---|

Molecular Formula |

C31H39N3O9S2 |

Molecular Weight |

661.8 g/mol |

IUPAC Name |

2-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;methanesulfonic acid |

InChI |

InChI=1S/C29H31N3O3.2CH4O3S/c33-28-25-13-7-8-14-26(25)29(34)32(28)20-19-30-15-17-31(18-16-30)21-22-35-27(23-9-3-1-4-10-23)24-11-5-2-6-12-24;2*1-5(2,3)4/h1-14,27H,15-22H2;2*1H3,(H,2,3,4) |

InChI Key |

KJPTYKUKCSBFHJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCOC(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperazine Core with Substituents

Analytical and Purification Techniques

Purification:

Silica gel column chromatography is commonly employed after alkylation steps to isolate the desired substituted piperazine intermediates. Eluents such as chloroform/methanol mixtures are used to achieve good separation.Characterization:

The final compound and intermediates are characterized by NMR spectroscopy (1H, 13C), mass spectrometry (ESI-MS), and elemental analysis to confirm structure and purity.Salt Confirmation:

The formation of the dimethanesulfonate salt is confirmed by melting point analysis, solubility tests, and sometimes by single-crystal X-ray diffraction if crystals are obtained.

Research Findings and Optimization Notes

The use of mild bases like potassium carbonate in polar aprotic solvents at moderate temperatures minimizes side reactions such as over-alkylation or decomposition.

Protecting the aminoethyl substituent as a phthalimido group is crucial for regioselective alkylation and stability during synthesis.

Salt formation with methanesulfonic acid significantly enhances the compound’s solubility, which is beneficial for downstream biological assays and formulation.

Reaction times and temperatures are optimized to balance conversion efficiency and minimize impurities, with inert atmosphere conditions recommended to prevent oxidation or hydrolysis.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Solvent | Temperature | Time | Purpose |

|---|---|---|---|---|---|

| Alkylation 1 (benzhydryloxyethyl) | Piperazine, benzhydryloxyethyl bromide, K2CO3 | DMF or acetonitrile | 25–70°C | 2–18 h | Introduce benzhydryloxyethyl substituent |

| Alkylation 2 (phthalimidoethyl) | Intermediate, phthalimidoethyl bromide, K2CO3 | Acetonitrile or DMF | 25–70°C | 3–6 h | Introduce phthalimidoethyl substituent |

| Salt formation | Base compound, methanesulfonic acid | Ethanol or water | RT to 40°C | 1–3 h | Form dimethanesulfonate salt |

Chemical Reactions Analysis

1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate undergoes various chemical reactions, including:

Oxidation: The benzhydryloxy group can be oxidized to form benzhydryl ketone derivatives.

Reduction: The phthalimido group can be reduced to form primary amine derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including those similar to 1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate. For instance, compounds with sulfonamide groups have shown cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Antimicrobial Properties

Certain piperazine derivatives exhibit significant antimicrobial activity. Research indicates that modifications to the piperazine structure can enhance antibacterial and antifungal efficacy. Compounds similar to the target compound have been screened for their ability to inhibit pathogenic bacteria and fungi, showing promising results in preliminary assays .

CNS Activity

The compound may also possess central nervous system (CNS) activity. Piperazine derivatives have been explored for their effects on neurological disorders, including anxiety and depression. Some studies suggest that these compounds can modulate neurotransmitter systems, potentially providing therapeutic benefits for conditions such as anxiety disorders and schizophrenia .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of piperazine derivatives in vitro against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in low micromolar ranges, suggesting potent activity against cancer cells .

Case Study 2: Antimicrobial Screening

In another study, a library of piperazine compounds was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications led to enhanced antibacterial potency compared to standard antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate involves its interaction with specific molecular targets and pathways. The benzhydryloxy group can interact with hydrophobic pockets in proteins, while the phthalimido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are extensively studied for their interactions with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Below is a detailed comparison of the target compound with structurally and pharmacologically related analogs:

Structural Analogues

Pharmacological Profiles

*Predicted based on structural similarities to GBR-12909 and other piperazines .

Receptor Selectivity

The target compound’s benzhydryloxy group mimics GBR-12909’s bis(4-fluorophenyl)methoxy motif, which is critical for DAT binding. The phthalimido group, however, introduces steric bulk that may reduce DAT affinity compared to GBR-12909 but enhance SERT/NET interactions . In contrast, 5-HT₁ₐ-targeted analogs (e.g., S 15535) lack significant DAT activity, emphasizing the role of substituents in selectivity .

Biological Activity

1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C31H39N3O9S2

- Molecular Weight : 617.81 g/mol

- CAS Number : Not specified in the sources.

The compound is characterized by a piperazine core substituted with benzhydryloxy and phthalimido groups, which are essential for its biological activity.

1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes:

- Neurotransmitter Modulation : The compound may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : It has been noted to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a role in immune response regulation. This inhibition can potentially enhance anti-tumor immunity by reducing immunosuppressive pathways .

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate possess significant antimicrobial properties. Studies have shown effectiveness against various Gram-negative bacteria, including multidrug-resistant strains .

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 20 | 50 |

| Escherichia coli | 18 | 50 |

| Acinetobacter baumannii | 25 | 50 |

Case Studies

- Effect on Pulmonary Fibrosis : A study involving a related compound demonstrated its efficacy in reducing lysophosphatidic acid levels in a mouse model of pulmonary fibrosis. This suggests potential therapeutic benefits in fibrotic diseases .

- Cancer Immunotherapy : In vitro studies have shown that IDO inhibition by compounds like this one can enhance T-cell activation and proliferation in cancer models. This effect is crucial for developing immunotherapeutic strategies against tumors .

Safety and Toxicology

Toxicological assessments indicate that the compound may cause mild acute toxicity if ingested, with warnings for skin irritation. Further studies are necessary to establish a comprehensive safety profile, particularly regarding long-term exposure and potential side effects .

Q & A

What are the critical considerations for optimizing synthetic routes to this compound?

Basic

Synthesis requires careful optimization of reaction parameters such as solvent choice, temperature, and stoichiometric ratios. For example, piperazine derivatives often require inert atmospheres (e.g., nitrogen) and polar aprotic solvents like DMF or DCM to stabilize intermediates . Catalytic agents (e.g., tin(II) chloride) may enhance yield in cyclization steps . Reaction monitoring via TLC or HPLC is essential to isolate intermediates and minimize side products .

Advanced

Advanced strategies involve computational reaction path searches (e.g., quantum chemical calculations) to predict feasible routes and reduce trial-and-error experimentation. Fragment-based design, as seen in benzylpiperazine analogs, can guide regioselective functionalization .

How can structural characterization be rigorously validated for this compound?

Basic

Use a combination of ¹H/¹³C NMR to confirm backbone integrity (e.g., benzhydryloxy and phthalimido groups) and HPLC (C18 columns, methanol/buffer mobile phases) to assess purity (>95%) . FT-IR can verify sulfonate and phthalimide carbonyl stretches .

Advanced

High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves stereochemical ambiguities, particularly for piperazine ring conformations. For example, bipyridyl-piperazine analogs were structurally validated via X-ray to confirm hydrogen-bonding networks .

What pharmacological activity mechanisms are hypothesized for this compound?

Basic

Piperazine derivatives often target neurotransmitter receptors (e.g., dopamine D3 or serotonin receptors) due to their structural mimicry of endogenous ligands. Functionalization with phthalimido groups may enhance blood-brain barrier permeability .

Advanced

Molecular docking studies can predict binding affinities to specific receptor subtypes. For instance, 4-fluorobenzyl-piperazine fragments showed selective kinase inhibition, suggesting analogous dimethanesulfonate derivatives may modulate enzyme activity via sulfonate-mediated electrostatic interactions .

How do substituents (e.g., benzhydryloxy, phthalimido) influence bioactivity?

Basic

Benzhydryloxy groups enhance lipophilicity, improving membrane penetration, while phthalimido moieties introduce steric bulk that may reduce off-target interactions. Comparative studies of similar analogs (e.g., 4-chlorophenyl-piperazine) show substituent position impacts receptor selectivity .

Advanced

Structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing phthalimido with succinimide) can quantify contributions of specific functional groups to potency. For example, phenylpiperazine analogs with trifluoromethyl groups exhibited 10-fold higher affinity for serotonin receptors .

What challenges arise in solubility and formulation for this compound?

Basic

Dimethanesulfonate salts generally improve aqueous solubility, but aggregation in polar solvents may occur. Pre-formulation studies should assess pH-dependent solubility (e.g., buffers at pH 4.6–7.4) and stability in simulated biological fluids .

Advanced

Co-crystallization with cyclodextrins or lipid-based nanoemulsions can enhance bioavailability. Computational models (e.g., Hansen solubility parameters) predict optimal excipients for parenteral formulations .

How are impurities and degradation products profiled?

Basic

HPLC with UV/Vis detection (e.g., 254 nm) using C18 columns and sodium 1-octanesulfonate buffers identifies polar impurities. For sulfonate derivatives, ion-pair chromatography improves resolution of charged degradation products .

Advanced

LC-MS/MS with collision-induced dissociation (CID) fragments impurities for structural elucidation. Isotopic labeling (e.g., deuterated piperazines) tracks degradation pathways under accelerated stability conditions .

What storage conditions ensure long-term stability?

Basic

Store in amber vials at -20°C under inert gas (argon) to prevent oxidation. Lyophilization in citrate buffers (pH 5.0) minimizes hydrolysis of sulfonate esters .

Advanced

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine phase transitions and hygroscopicity risks. For example, piperazine oxalate salts degrade above 40°C, necessitating controlled cold-chain storage .

How can computational tools streamline synthetic design?

Advanced

Machine learning models (e.g., Pistachio/BKMS_Metabolic databases) predict retrosynthetic pathways and prioritize high-yield routes. Quantum mechanics/molecular mechanics (QM/MM) simulations optimize transition states for stereospecific reactions .

What methodologies resolve contradictions in reported bioactivity data?

Advanced

Meta-analyses of dose-response curves across studies can identify confounding variables (e.g., cell line heterogeneity). Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) validate receptor engagement specificity .

How are enantiomeric impurities controlled during synthesis?

Advanced

Chiral HPLC (e.g., Chiralpak AD-H columns) resolves enantiomers, while asymmetric catalysis (e.g., Sharpless epoxidation) ensures stereochemical purity. For example, (S)-configured piperazines showed 3x higher D3 receptor affinity than (R)-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.